N-methylurea ethandioic acid
CAS No.: 71746-67-3
Cat. No.: VC19383365
Molecular Formula: C6H14N4O6
Molecular Weight: 238.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71746-67-3 |
|---|---|
| Molecular Formula | C6H14N4O6 |
| Molecular Weight | 238.20 g/mol |
| IUPAC Name | methylurea;oxalic acid |
| Standard InChI | InChI=1S/2C2H6N2O.C2H2O4/c2*1-4-2(3)5;3-1(4)2(5)6/h2*1H3,(H3,3,4,5);(H,3,4)(H,5,6) |
| Standard InChI Key | TWHJERVEOMCNIF-UHFFFAOYSA-N |
| Canonical SMILES | CNC(=O)N.CNC(=O)N.C(=O)(C(=O)O)O |
Introduction
Chemical Identity and Molecular Characteristics
N-Methylurea ethandioic acid (CAS 71746-67-3) is a co-crystal comprising two N-methylurea molecules and one oxalic acid molecule. Key molecular properties include:
Table 1: Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₁₄N₄O₆ | |
| Molecular Weight | 238.20 g/mol | |
| IUPAC Name | methylurea; oxalic acid | |
| Crystal System | Monoclinic (P 1 21/c 1) | |
| Hydrogen Bond Length (O-H···O) | 2.461 Å (300 K) |
The compound crystallizes in a salt-like structure, with oxalic acid acting as a bridge between N-methylurea units via SSHBs .
Synthesis and Crystallization
Synthetic Methodology
The compound is synthesized by reacting N-methylurea with oxalic acid under controlled conditions. A 2:1 molar ratio ensures complete proton transfer, forming a stable co-crystal. Continuous flow methods, as described for analogous compounds, may enhance scalability and safety .
Crystallographic Data
X-ray diffraction studies reveal a monoclinic lattice with parameters:
Table 2: Crystallographic Parameters (300 K)
| Parameter | Value | Source |
|---|---|---|
| a | 5.1464 ± 0.0014 Å | |
| b | 10.555 ± 0.002 Å | |
| c | 10.313 ± 0.003 Å | |
| β | 101.835 ± 0.013° | |
| Cell Volume | 548.3 ± 0.2 ų |
Thermal expansion studies indicate anisotropic behavior, with the β angle decreasing by 0.2° upon cooling from 300 K to 100 K .
Structural and Hydrogen Bonding Analysis
Hydrogen Bond Network
The crystal packing is governed by SSHBs between oxalic acid’s carboxyl groups and N-methylurea’s amide functionalities. These bonds form R₂²(8) motifs, contributing to a layered structure .
Figure 1: Hydrogen Bonding Motifs
-
O-H···O SSHBs: 2.461 Å at 300 K, shorter than in analogous urea complexes (e.g., 2.529 Å in urea-succinic acid) .
-
N-H···O Bonds: Stabilize interlayer interactions, with lengths of 2.85–3.10 Å .
Thermal Stability
Differential scanning calorimetry (DSC) shows decomposition above 150°C, preceded by a phase transition at ~180 K linked to hydrogen bond rearrangements .
Physicochemical Properties
Table 3: Key Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | Decomposes >150°C | |
| Solubility | Moderate in polar solvents (e.g., DMF, ethanol) | |
| Hygroscopicity | High (requires desiccated storage) |
The compound’s low viscosity (7.38 mPa·s at 25°C in DES formulations) enhances its utility in green chemistry applications .
Applications in Materials Science
Deep Eutectic Solvents (DES)
A ternary DES comprising N-methylurea, N-methylacetamide, and acetic acid demonstrates exceptional efficiency in chitin extraction (99.07% demineralization at 25°C) . The compound’s hydrogen-bonding capacity reduces solvent viscosity and improves recyclability.
Catalysis and Coordination Chemistry
N-Methylurea ethandioic acid serves as a ligand in metal-organic frameworks (MOFs). For example, manganese and copper acetates form coordination complexes with N-methylolurea derivatives, showing potential in catalytic systems .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume